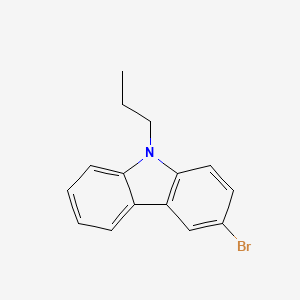

3-Bromo-9-propyl-9H-carbazole

概要

説明

3-Bromo-9-propyl-9H-carbazole: is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-propyl-9H-carbazole typically involves the bromination of 9-propyl-9H-carbazole. One common method is the reaction of 9-propyl-9H-carbazole with N-bromosuccinimide (NBS) in an appropriate solvent such as tetrahydrofuran at room temperature . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 3-position of the carbazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between the brominated carbazole and arylboronic acids. The propyl group enhances solubility in organic solvents, improving reaction efficiency.

Example Reaction:

3-Bromo-9-propyl-9H-carbazole reacts with phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The product is 3-phenyl-9-propyl-9H-carbazole, a biaryl compound used in organic light-emitting diodes (OLEDs).

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 3-Aryl-9-propyl-9H-carbazole | OLED material synthesis |

Key Features:

-

High regioselectivity due to the electron-deficient carbazole ring.

-

Compatible with diverse arylboronic acids, enabling modular synthesis of conjugated systems.

Ullmann-Type Coupling Reactions

Copper-catalyzed Ullmann reactions form carbon-nitrogen bonds, useful for creating carbazole-based polymers or dendrimers.

Example Reaction:

this compound couples with benzidine using copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C. The product is a dimeric carbazole structure with extended π-conjugation.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO, 120°C | Polycarbazole derivatives | Conducting polymers |

Key Features:

-

Requires elevated temperatures and polar aprotic solvents.

-

Yields oligomers or polymers with tunable electronic properties.

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles such as amines, alkoxides, or thiols under basic conditions.

Example Reaction:

Treatment with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) replaces bromine with a methoxy group, forming 3-methoxy-9-propyl-9H-carbazole.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nucleophilic Substitution | NaOMe, DMSO, 100°C | 3-Methoxy-9-propyl-9H-carbazole | 65–75% |

Key Features:

-

Steric hindrance from the propyl group may reduce reaction rates compared to non-alkylated analogs.

-

Compatible with oxygen-, sulfur-, and nitrogen-based nucleophiles .

Buchwald-Hartwig Amination

This palladium-catalyzed reaction introduces amine groups at the bromine position, enabling access to functionalized carbazoles for pharmaceutical applications.

Example Reaction:

Reaction with morpholine using tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C yields 3-morpholino-9-propyl-9H-carbazole.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 3-Amino-9-propyl-9H-carbazole | Drug candidates |

Key Features:

-

Broad substrate scope for primary and secondary amines.

Oxidation and Reduction Reactions

The carbazole core can undergo redox transformations, though the propyl group may influence reactivity.

Oxidation Example:

Oxidation with potassium permanganate (KMnO₄) in acetic acid converts the carbazole ring into a quinone structure (e.g., carbazole-3,6-dione).

Reduction Example:

Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic rings to dihydrocarbazole derivatives, altering electronic properties.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, acetic acid, 60°C | Carbazole-3,6-dione derivative |

| Reduction | H₂, Pd/C, ethanol, RT | Dihydrocarbazole derivative |

Key Features:

-

Oxidation products are electron-deficient, useful in charge-transfer materials.

-

Reduced derivatives exhibit enhanced luminescence in certain solvents.

Radical Reactions

Under UV light or radical initiators, the bromine atom participates in homolytic cleavage, enabling radical-based functionalization.

Example Reaction:

Reaction with acrylonitrile and azobisisobutyronitrile (AIBN) generates a 3-cyano-9-propyl-9H-carbazole via radical addition.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Radical Addition | AIBN, acrylonitrile, 70°C | 3-Cyano-9-propyl-9H-carbazole |

Key Features:

科学的研究の応用

Antitumor Activity

Recent studies have highlighted the potential of carbazole derivatives, including 3-Bromo-9-propyl-9H-carbazole, in cancer therapy. A series of N-substituted carbazole imidazolium salts were synthesized and tested for cytotoxicity against various human tumor cell lines. The results indicated that modifications at the 3-position significantly influenced antitumor activity, with some derivatives showing IC50 values as low as 0.51 μM against specific cancer cell lines . This suggests that this compound could be a valuable scaffold for developing new anticancer agents.

Table 2: Cytotoxicity Data for Carbazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HL-60 | 0.51 |

| SMMC-7721 | 2.48 | |

| MCF-7 | TBD | |

| SW480 | TBD |

Environmental Science

Aryl Hydrocarbon Receptor Agonist

this compound has been identified as an aryl hydrocarbon receptor (AhR) agonist, making it relevant for environmental testing and research. Its ability to activate AhR pathways can be utilized in studies assessing the impact of pollutants on biological systems . This application underscores the importance of understanding how such compounds interact with environmental receptors.

Case Studies

Case Study 1: Synthesis and Application in OLEDs

A notable study demonstrated the synthesis of various derivatives from this compound aimed at optimizing their properties for use in OLEDs. The derivatives were characterized by their efficiency in transporting holes within the device architecture, leading to improved luminosity and stability compared to traditional materials .

Case Study 2: Antitumor Activity Investigation

Another investigation focused on evaluating the cytotoxic effects of N-substituted derivatives on multiple cancer cell lines. The study revealed that structural modifications at the 3-position could lead to significant enhancements in antitumor efficacy, providing insights into potential drug development pathways .

作用機序

The mechanism of action of 3-Bromo-9-propyl-9H-carbazole depends on its application. In electronic devices, its optoelectronic properties are attributed to the conjugated π-electron system of the carbazole core, which facilitates charge transport and light emission. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific application and target .

類似化合物との比較

- 3-Bromo-9H-carbazole

- 9-Propyl-9H-carbazole

- 3-Methyl-9H-carbazole

- 3,6-Dibromo-9H-carbazole

Comparison: 3-Bromo-9-propyl-9H-carbazole is unique due to the presence of both a bromine atom and a propyl group, which enhance its reactivity and potential applications compared to other carbazole derivatives. For example, 3-Bromo-9H-carbazole lacks the propyl group, which may limit its solubility and reactivity in certain applications. Similarly, 9-Propyl-9H-carbazole lacks the bromine atom, reducing its potential for further functionalization through substitution reactions .

生物活性

3-Bromo-9-propyl-9H-carbazole is a derivative of carbazole, a compound known for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its bromine substitution at the 3-position of the carbazole structure. This modification enhances its reactivity and biological properties. The compound is typically synthesized through the reaction of 9H-carbazole with N-bromosuccinimide (NBS) in tetrahydrofuran at room temperature .

Aryl Hydrocarbon Receptor (AhR) Agonism

The primary mechanism of action for this compound involves its role as an agonist of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates various downstream signaling pathways that can influence gene expression and cellular metabolism. The binding process leads to:

- Translocation to the Nucleus : The AhR translocates to the nucleus upon activation.

- Dimerization : It forms a complex with AhR nuclear translocator (ARNT).

- Gene Regulation : This complex binds to xenobiotic response elements (XREs) in target gene promoters, initiating transcription.

Biological Activities

The biological activities of this compound have been studied in various contexts:

Anticancer Activity

Research indicates that carbazole derivatives exhibit significant anticancer properties. For example, studies have shown that carbazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and induction of oxidative stress .

Antimicrobial Properties

Carbazole derivatives, including this compound, have demonstrated antimicrobial activity against a range of bacterial strains. In vitro studies revealed that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Some derivatives have shown potential neuroprotective effects, suggesting their utility in treating neurodegenerative diseases. For instance, certain carbazole compounds have been identified as potent inhibitors of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .

Table 1: Summary of Biological Activities

Recent Research Insights

- SARS-CoV-2 Main Protease Inhibition : A study evaluated carbazole derivatives for their binding affinity against SARS-CoV-2 main protease. Compounds showed comparable or superior binding affinities to standard antiviral drugs, indicating their potential as therapeutic agents against COVID-19 .

- Structure-Activity Relationship Studies : Research on various carbazole derivatives has revealed significant structure-activity relationships that inform their biological potency and selectivity .

特性

IUPAC Name |

3-bromo-9-propylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN/c1-2-9-17-14-6-4-3-5-12(14)13-10-11(16)7-8-15(13)17/h3-8,10H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUGURGUESHHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。